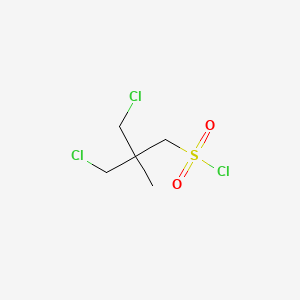

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJOGLPVGWFTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of Precursors

Method Overview:

This approach involves the direct sulfonation of suitably substituted hydrocarbons followed by chlorination to introduce the chloromethyl and chlorosulfonyl functionalities.

- Starting with methyl-substituted hydrocarbons, such as 2-methylpropane derivatives.

- Sulfonation using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.

- Subsequent chlorination of the sulfonyl chloride intermediate to introduce chloromethyl groups.

- Typically performed at low temperatures (0–25°C) to control regioselectivity.

- Use of excess chlorosulfonic acid ensures complete sulfonation.

- Post-reaction purification involves distillation or recrystallization.

| Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0–25°C | 70–85% | Controlled addition to prevent over-sulfonation |

| Chlorination | Chlorine gas | 0–25°C | 65–80% | Reflux conditions may be employed |

Synthesis via Nucleophilic Displacement and Halogenation

Method Overview:

This route involves preparing a chloromethyl precursor, then transforming it into the sulfonyl chloride.

- Synthesis of chloromethyl derivatives from methylation of suitable intermediates.

- Nucleophilic displacement using sodium sulfide or similar sulfur sources to form the sulfonyl chloride.

- Chlorination of the methyl group using chlorine or sulfuryl chloride.

- Xu (2020) describes the synthesis of related thietanes via double nucleophilic displacements, indicating the feasibility of such transformations for chloromethyl compounds.

- The process typically involves double displacement reactions with sodium sulfide, followed by chlorination steps.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Displacement | Sodium sulfide | Reflux | 60–75% | Forms sulfonyl intermediates |

| Chlorination | Chlorine gas | 0–25°C | 65–80% | Requires controlled addition |

Cycloaddition and Ring-Opening Approaches

Method Overview:

Alternative routes involve cycloaddition reactions, especially [2 + 2] photochemical cycloadditions, and ring-opening of heterocycles to form the sulfonyl chloride.

- Photochemical [2 + 2] cycloaddition of thiones or thioamides with olefins to generate thietane derivatives.

- Nucleophilic ring-opening of oxirane derivatives with hydrogen sulfide to produce mercaptoalkanols, which can be further functionalized into sulfonyl chlorides.

- The synthesis of thietane derivatives from chloromethyloxirane and H2S demonstrates the utility of ring-opening reactions for sulfur incorporation.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ring opening | H2S, Ba(OH)2 | 25–50°C | 50–70% | Formation of mercaptoalkanols |

| Sulfonylation | Chlorosulfonic acid | 0–25°C | 70–85% | Conversion to sulfonyl chlorides |

Chlorination of Precursors Using Chlorinating Agents

Method Overview:

Chlorination of methyl or aromatic precursors with chlorine gas or sulfuryl chloride under catalytic or thermal conditions.

- Patents describe the use of chlorine gas, often under UV irradiation, to chlorinate aromatic compounds, including phenols, to produce chlorinated derivatives efficiently.

- Refluxing chloromethyl compounds with chlorine in the presence of UV light to enhance chlorination efficiency.

- Use of catalysts like FeCl3 or FeCl2 to accelerate the process.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Cl2, UV light | 50°C, UV irradiation | 98% | Rapid and high-yield process |

Summary of Key Preparation Techniques

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Direct sulfonation and chlorination | Straightforward, high yield | Requires careful temperature control | 65–85% |

| Nucleophilic displacement | Good for specific derivatives | Multi-step, sensitive conditions | 60–75% |

| Cycloaddition and ring-opening | Versatile, allows complex structures | Less direct, multi-step | 50–70% |

| Chlorination of precursors | Fast, high yield with UV catalysis | Requires UV setup, potential over-chlorination | 98% |

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.

Reduction: Reduction reactions may lead to the formation of corresponding alcohols or other reduced derivatives.

Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonyl chlorides, alcohols, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound is characterized by the presence of multiple chlorine atoms and a sulfonyl group, which enhance its electrophilic character. This allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.

- Oxidation and Reduction Reactions: It can be oxidized to form sulfonyl chlorides or reduced to yield alcohols.

- Formation of New Chemical Bonds: Its reactivity with various functional groups makes it a versatile building block in organic synthesis.

Organic Synthesis

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is commonly used as an intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It serves as a precursor for developing new drugs by facilitating the introduction of functional groups necessary for biological activity.

- Agrochemicals: The compound contributes to the synthesis of herbicides and pesticides, enhancing agricultural productivity.

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its ability to modify proteins through sulfonylation can help elucidate biochemical processes and interactions.

Medicinal Chemistry

The compound's structural characteristics allow it to exhibit potential antimicrobial and anti-inflammatory activities. Similar sulfonyl compounds have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways, making it a candidate for further research in drug development.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities, such as:

- Manufacturing Specialty Polymers: The compound can be used to create polymers with tailored properties for various applications.

- Chemical Synthesis Processes: It plays a role in large-scale chlorination reactions, contributing to the efficient production of other chemical intermediates.

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. These studies focus on modifying the compound to enhance its efficacy against specific bacterial strains.

Case Study 2: Development of Anti-inflammatory Drugs

Investigations into the anti-inflammatory potential of sulfonyl chloride compounds have shown promising results. The modulation of inflammatory pathways through these compounds could lead to new therapeutic agents for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride exerts its effects involves its reactivity with various functional groups. The presence of chlorine and sulfonyl chloride groups makes it a potent electrophile, capable of reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Nomenclature Comparison

The following table highlights structural differences and nomenclature of related compounds:

Key Structural Insights :

- The target compound distinguishes itself with dual chloromethyl substituents and a sulfonyl chloride group , enhancing its electrophilicity compared to simpler allylic chlorides like methallyl or allyl chloride.

- Benzene sulfonyl chloride shares the reactive –SO₂Cl group but lacks aliphatic chlorination, limiting its utility in non-aromatic systems .

Physical and Chemical Properties

Key Observations :

- The target compound’s higher molecular weight and density reflect its increased substitution and sulfonyl group.

- Its reactivity is dominated by the sulfonyl chloride moiety, enabling nucleophilic substitutions (e.g., with amines or alcohols), unlike allylic chlorides, which favor elimination or Friedel-Crafts alkylation .

Biological Activity

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered interest due to its potential applications in organic synthesis and pharmaceutical development. This article delves into its biological activity, focusing on its reactivity, structural characteristics, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHClOS. The compound features a sulfonyl group attached to both a chloromethyl and a methyl group, which contributes to its reactivity. The presence of multiple chlorine atoms enhances its electrophilic character, making it a suitable candidate for nucleophilic substitution reactions.

Antimicrobial Properties

Compounds containing sulfonyl chloride moieties have been associated with antimicrobial activities. For instance, sulfonamides, which are structurally related, are known for their bacteriostatic effects against a range of pathogens. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication.

Anti-inflammatory Activity

Similar sulfonyl compounds have also demonstrated anti-inflammatory properties. These activities may be attributed to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Research Findings and Case Studies

- Synthesis and Reactivity : Research has shown that this compound can act as a versatile synthetic intermediate in organic chemistry. Its ability to participate in nucleophilic substitution reactions allows for the generation of various derivatives that may possess unique biological activities .

- Comparative Analysis with Related Compounds : A study comparing various sulfonyl chlorides indicated that compounds with similar structural features often exhibit significant biological activity, including antibacterial and antifungal effects .

- Potential Drug Development Applications : The reactivity profile of this compound suggests its utility in drug design, particularly as a scaffold for developing new inhibitors targeting specific biological pathways .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Sulfanilamide | Antibacterial | Inhibition of folic acid synthesis |

| Chloramphenicol | Antibacterial | Inhibition of protein synthesis |

| Diclofenac | Anti-inflammatory | COX inhibition |

| This compound | Potential antimicrobial/anti-inflammatory | Nucleophilic substitution |

Q & A

Q. What are the critical handling and storage protocols for 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride to prevent degradation?

Methodological Answer:

- Handling Precautions: Use inert atmospheres (e.g., nitrogen or argon) to minimize hydrolysis. Avoid contact with moisture, and employ sealed glassware for reactions. Static discharge must be mitigated by grounding equipment .

- Storage: Store in a desiccator at 2–8°C under anhydrous conditions. Compatible solvents for storage include dry dichloromethane or tetrahydrofuran (THF). Regularly monitor for HCl off-gassing, indicative of hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key peaks should researchers expect?

Methodological Answer:

- FT-IR:

- S=O asymmetric stretch: 1360–1310 cm⁻¹ (sulfonyl chloride group).

- C-Cl stretches: 750–550 cm⁻¹ (multiple overlapping peaks due to chloromethyl groups) .

- ¹H NMR (CDCl₃):

- δ 1.6–1.8 ppm (singlet, 2-methyl group).

- δ 3.8–4.2 ppm (multiplet, chloromethyl protons).

- Mass Spectrometry (EI):

Advanced Research Questions

Q. How do steric and electronic effects from the chloromethyl groups influence nucleophilic substitution reactions?

Methodological Answer:

- Steric Hindrance: The 2-methyl and chloromethyl groups create a congested environment, favoring SN1 mechanisms in polar solvents (e.g., DMSO) over SN2.

- Electronic Effects: Electron-withdrawing chlorine atoms increase the electrophilicity of the sulfonyl chloride, enhancing reactivity with weak nucleophiles (e.g., amines). Kinetic studies using Hammett plots can quantify these effects .

Q. What experimental strategies minimize elimination side products during sulfonylation of alcohols?

Methodological Answer:

- Base Selection: Use non-nucleophilic bases (e.g., 2,6-lutidine) to deprotonate alcohols without competing elimination.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution.

- Temperature Control: Maintain reactions at 0–25°C; elevated temperatures promote β-elimination (sulfene formation) .

Q. How can conflicting thermal stability data from DSC and TGA analyses be resolved?

Methodological Answer:

- DSC-TGA Coupling: Perform simultaneous DSC-TGA under nitrogen to differentiate between decomposition (mass loss) and phase transitions (DSC peaks).

- Isothermal Studies: Conduct stability tests at 40°C/75% RH for 48 hours to assess hydrolytic degradation kinetics. Compare with accelerated aging models .

Q. What computational approaches predict regioselectivity in reactions with polyfunctional nucleophiles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.